4-Benzyloxy-3-nitrobenzoic acid

概要

説明

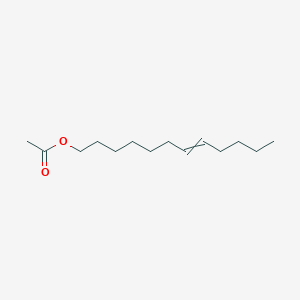

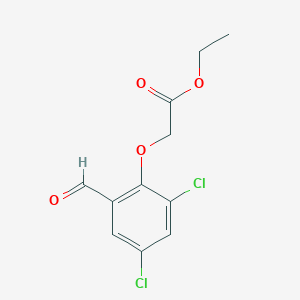

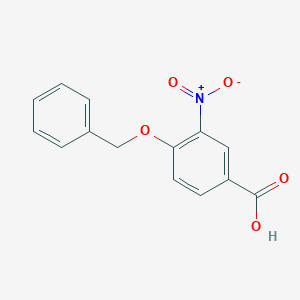

“4-Benzyloxy-3-nitrobenzoic acid” is a chemical compound with the CAS Number 17903-89-8 . It has a molecular weight of 273.25 and its IUPAC name is 4-(benzyloxy)-3-nitrobenzoic acid . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for “4-Benzyloxy-3-nitrobenzoic acid” is 1S/C14H11NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“4-Benzyloxy-3-nitrobenzoic acid” has a density of 1.4±0.1 g/cm³ . It has a boiling point of 471.4±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 77.3±3.0 kJ/mol . The flash point is 238.9±25.9 °C .

科学的研究の応用

Nonlinear Optical (NLO) Materials

Field: Optics and Photonics

Summary:

Several attempts have been made to synthesize innovative third-order NLO materials with effective optical switching characteristics. The development of molecules with large third-order nonlinearity aims to integrate them into optical signal processing devices .

Methods of Application:

Researchers can incorporate 4-Benzyloxy-3-nitrobenzoic acid into organic single crystals or thin films. The compound’s nonlinear optical properties can be characterized using techniques such as hyper-Rayleigh scattering, Z-scan, or second harmonic generation. These methods allow scientists to measure the material’s response to intense laser light and assess its nonlinear behavior.

Results:

The compound’s large third-order nonlinearity makes it suitable for applications in optical switches, modulators, and other photonic devices. By exploiting its nonlinear response, researchers can achieve efficient optical signal manipulation.

Alkene Hydromethylation

Field: Organic Chemistry

Summary:

The compound plays a crucial role in a catalytic protodeboronation reaction that enables anti-Markovnikov alkene hydromethylation.

Methods of Application:

Researchers utilize a radical approach to perform catalytic protodeboronation of alkyl boronic esters. This process, combined with a Matteson–CH₂–homologation, allows for the formal anti-Markovnikov hydromethylation of alkenes. The compound acts as a boron source in this transformation.

Results:

By employing 4-Benzyloxy-3-nitrobenzoic acid, chemists can selectively introduce a methyl group onto alkenes at the less-substituted carbon, providing access to valuable synthetic intermediates.

These are just a few examples of the compound’s applications, and its versatility continues to inspire research across various scientific domains. Researchers worldwide explore its potential in drug development, materials science, and beyond .

特性

IUPAC Name |

3-nitro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGYWCMZSUFFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583102 | |

| Record name | 4-(Benzyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-nitrobenzoic acid | |

CAS RN |

17903-89-8 | |

| Record name | 4-(Benzyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

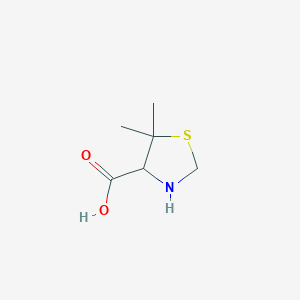

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

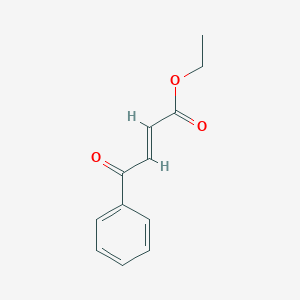

![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)